1-(2-Bromo-1-isopropoxyethyl)-3-chlorobenzene
Description
1-(2-Bromo-1-isopropoxyethyl)-3-chlorobenzene (CAS: 1125409-87-1) is a brominated aromatic compound featuring a chlorobenzene core substituted with a 2-bromo-1-isopropoxyethyl group. This structure combines halogenated and ether functionalities, making it relevant in organic synthesis, particularly in nucleophilic substitution reactions and catalytic applications.
Properties
IUPAC Name |
1-(2-bromo-1-propan-2-yloxyethyl)-3-chlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClO/c1-8(2)14-11(7-12)9-4-3-5-10(13)6-9/h3-6,8,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBZFTYKGLNHJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(CBr)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Bromo-1-isopropoxyethyl)-3-chlorobenzene can be achieved through several routes. One common method involves the reaction of 3-chlorobenzyl alcohol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the chemoenzymatic synthesis of haloethers, where enzymatic hypohalite synthesis is combined with spontaneous oxidation of alkenes and nucleophilic attack by alcohols . This method allows for the synthesis of a wide range of haloethers, including this compound, under mild reaction conditions.
Chemical Reactions Analysis
1-(2-Bromo-1-isopropoxyethyl)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols, leading to the formation of new compounds with different functional groups.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-1-isopropoxyethyl)-3-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-isopropoxyethyl)-3-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine and chlorine atoms allows for specific binding interactions, which can modulate the activity of these targets. The isopropoxy group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Variations
1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene (CAS: 1125409-87-1)
- Key Difference : Replaces the isopropoxy group with a propoxy chain.
- However, the absence of branching may lower thermal stability .
1-(1-Bromoethyl)-3-chlorobenzene (CAS: 65130-47-4)
- Key Difference : Lacks the ether oxygen and isopropoxyethyl group.
- Impact : The simplified structure (bromoethyl without ether) reduces polarity, affecting solubility in polar solvents. This compound may exhibit faster alkylation kinetics due to reduced steric effects .
1-(3-Bromopropyl)-3-chlorobenzene (CID: 14084860)
- Key Difference : Bromine is on a propyl chain instead of an ethyl group.
- Impact: The longer alkyl chain increases lipophilicity, enhancing solubility in non-polar solvents. This structural variation could influence pharmacokinetic properties in drug design .
1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene (CAS: 3983-71-9)
- Key Difference : Sulfur replaces the ether oxygen.
- Impact : The sulfanyl group introduces stronger electron-withdrawing effects, altering electronic density on the benzene ring. This may redirect electrophilic substitution reactions to different positions compared to oxygen-containing analogs .
Physical and Spectroscopic Properties
Table 1: Comparative Physical Properties
*Calculated based on molecular formula C₁₁H₁₄BrClO.
Spectroscopic Data:
1H NMR :
- Target Compound : Expected signals include a triplet for the -CH₂Br group (~δ 3.5–4.0 ppm) and a multiplet for the isopropoxy methyl groups (~δ 1.2–1.4 ppm).
- 1-(2-Bromoethoxy)-3-chlorobenzene () : Shows a characteristic triplet for -OCH₂CH₂Br at δ 3.7–4.1 ppm, differing from the isopropoxy splitting pattern .
HRMS : Analogs like 1-(1-azido-2-methylpropyl)-3-chlorobenzene () confirm structural assignments via precise mass matching (<2 ppm error) .
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